![molecular formula C11H9NO3S B2580347 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1510664-05-7](/img/structure/B2580347.png)
5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It’s used as a reagent in the acylation of phenols and amines . It’s also used for the fluorometric determination of oxidative enzymes .
Synthesis Analysis
5-(4-Hydroxyphenyl)hydantoin, an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine, was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions .Molecular Structure Analysis
The molecular formula for 5-(4-Hydroxyphenyl)pentanoic acid is C11H14O3. Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis
The synthesis of 5-(4-Hydroxyphenyl)hydantoin involves a reaction of phenol with glyoxylic acid and urea under acidic conditions . The reaction mechanism was examined using possible intermediates glyoxylurea, allantoin, and β-hydroxymandelic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are largely determined by its structure. For example, 4-Hydroxyphenylacetic acid is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .Scientific Research Applications
Drug Delivery Systems
The compound shows potential in the development of hydrogel-based drug delivery systems . Hydrogels are networks of crosslinked polymers capable of holding significant amounts of water, making them ideal for controlled drug release . The incorporation of “EN300-7355436” into hydrogels could enhance their biocompatibility and effectiveness in delivering therapeutic agents.
Tissue Engineering
In the field of tissue engineering , “EN300-7355436” may be used to create scaffolds that support cell growth and tissue formation . These scaffolds can mimic the extracellular matrix, providing a conducive environment for cell proliferation and differentiation.
Antimycotic Applications
“EN300-7355436” has shown promising antimycotic activity . It can be formulated into nanosponge hydrogels to control skin fungal ailments, offering an alternative to traditional antifungal treatments .
Biomedical Implants
The compound’s properties could be leveraged in the creation of biomedical implants . Its biocompatibility and stability make it suitable for long-term implantation without adverse reactions .
Gene Therapy
In gene therapy , “EN300-7355436” could be used to encapsulate genetic material like plasmid DNA, siRNA, or mRNA within hydrogels, protecting them from degradation and allowing for controlled release .
Antioxidant and Hypolipidemic Activities
There is potential for “EN300-7355436” to exhibit antioxidant and hypolipidemic activities . Derivatives of this compound have been shown to decrease triglycerides and total cholesterol in hyperlipidemic rats, suggesting its use in managing cardiovascular diseases .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, also known as EN300-7355436, is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine .
Biochemical Pathways
The action of EN300-7355436 affects the catabolism of tyrosine, a process in which HPPD plays a crucial role . By interacting with HPPD, EN300-7355436 can potentially influence the conversion of 4-hydroxyphenylpyruvate into homogentisate, a key step in the catabolism of tyrosine .
properties
IUPAC Name |
5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-6-12-9(11(14)15)10(16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCZXHCAVHWMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
1510664-05-7 |
Source
|
Record name | 5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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